An In-depth Technical Guide to the Physical and Chemical Properties of 1-Ethyl-2-propylcyclohexane
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Ethyl-2-propylcyclohexane
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Ethyl-2-propylcyclohexane is a cycloalkane with the chemical formula C₁₁H₂₂.[1] It is a saturated hydrocarbon consisting of a cyclohexane (B81311) ring substituted with an ethyl group at the first position and a propyl group at the second.[1] This compound is of interest in various fields of chemical research due to its presence in complex hydrocarbon mixtures and its potential role as a human metabolite, having been observed in cancer metabolism.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Ethyl-2-propylcyclohexane, along with detailed experimental protocols for their determination.
Physical and Chemical Properties
The properties of 1-Ethyl-2-propylcyclohexane are summarized in the tables below. These values are a combination of experimentally determined and computationally predicted data.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂ | [1] |
| Molecular Weight | 154.29 g/mol | [1][3] |
| CAS Number | 62238-33-9 | [1][4] |
| IUPAC Name | 1-ethyl-2-propylcyclohexane | [1] |
| Boiling Point | 190-197 °C (at 746 Torr) | [5] |
| Density | 0.8181 g/cm³ | [5] |
| Monoisotopic Mass | 154.172150702 Da | [1][3] |
Thermodynamic Properties
| Property | Symbol | Value | Source |
| Octanol/Water Partition Coefficient | logP | 5.4 | [3] |
| Enthalpy of Vaporization | ΔvapH° | Data not readily available | [4] |
| Enthalpy of Fusion | ΔfusH° | Data not readily available | [4] |
| Ideal Gas Heat Capacity | Cp,gas | Data not readily available | [4] |
| Standard Gibbs Free Energy of Formation | ΔfG° | Data not readily available | [4] |
| Enthalpy of Formation at Standard Conditions (gas) | ΔfH°gas | Data not readily available | [4] |
Chemical Properties and Reactivity
As a substituted cycloalkane, 1-Ethyl-2-propylcyclohexane exhibits reactivity typical of saturated hydrocarbons. Its chemical behavior is characterized by a relative inertness under normal conditions, but it will undergo specific reactions under forcing conditions.[6]
-
Combustion: Like all hydrocarbons, 1-Ethyl-2-propylcyclohexane undergoes combustion in the presence of sufficient oxygen to produce carbon dioxide and water, releasing a significant amount of energy.[1][7] Incomplete combustion, occurring in an oxygen-limited environment, can lead to the formation of carbon monoxide and soot (elemental carbon).[1]
-
Halogenation: 1-Ethyl-2-propylcyclohexane can undergo free-radical substitution reactions with halogens (e.g., chlorine, bromine) in the presence of ultraviolet (UV) light or heat.[3][8] This reaction involves the replacement of a hydrogen atom on the cyclohexane ring or the alkyl side chains with a halogen atom.[8] The substitution is generally not selective, leading to a mixture of halogenated products.
-
Pyrolysis: At high temperatures (typically above 700 K), 1-Ethyl-2-propylcyclohexane will undergo pyrolysis, or thermal decomposition.[5][9] This process involves the breaking of carbon-carbon and carbon-hydrogen bonds, leading to the formation of a complex mixture of smaller, unsaturated hydrocarbons.[9][10] The initial steps of pyrolysis for cycloalkanes often involve ring-opening to form diradicals, which then undergo further reactions.[5]
Experimental Protocols
Detailed experimental protocols for determining the key physical and chemical properties of liquid hydrocarbons like 1-Ethyl-2-propylcyclohexane are provided below.
Determination of Boiling Point (Micro Method)
This method is suitable for determining the boiling point of a small volume of a liquid sample.[2][11]
Apparatus:
-
Small test tube (e.g., 75x10 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
Place approximately 0.5 mL of 1-Ethyl-2-propylcyclohexane into the small test tube.
-
Insert the capillary tube, sealed end up, into the test tube.
-
Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Immerse the assembly into a heating bath. The liquid level in the bath should be above the level of the sample in the test tube.
-
Heat the bath gradually. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is displaced by the vapor of the liquid.
-
Continue gentle heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube. Record this temperature.
Determination of Density
The density of a liquid hydrocarbon can be determined using a pycnometer or a digital density meter.[12]
Apparatus:
-
Pycnometer (a glass flask with a precise volume)
-
Analytical balance
-
Constant temperature bath
-
Thermometer
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Determine and record the mass of the empty pycnometer.
-
Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 20 °C) until it reaches thermal equilibrium.
-
Adjust the volume of the water to the calibration mark on the pycnometer, dry the outside, and record the mass of the pycnometer filled with water.
-
Empty and dry the pycnometer.
-
Fill the pycnometer with 1-Ethyl-2-propylcyclohexane and repeat the thermal equilibration and weighing steps.
-
Calculate the density of the sample using the following formula: Density_sample = (Mass_sample / Mass_water) * Density_water
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[13][14]
-
¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the ethyl and propyl groups, as well as the protons on the cyclohexane ring. The chemical shifts, splitting patterns (multiplicity), and integration of these signals can be used to confirm the structure.
-
¹³C NMR: The carbon NMR spectrum will show a specific number of signals corresponding to the unique carbon atoms in the molecule.
Protocol Outline:
-
Dissolve a small amount of 1-Ethyl-2-propylcyclohexane in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Process and analyze the spectra to determine chemical shifts, coupling constants, and integrations.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[15][16]
-
Electron Ionization (EI): This technique will likely produce a molecular ion peak (M⁺) corresponding to the molecular weight of 1-Ethyl-2-propylcyclohexane, as well as a series of fragment ions resulting from the cleavage of the alkyl side chains and the cyclohexane ring.
Protocol Outline:
-
Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionize the sample using a suitable method (e.g., electron ionization).
-
Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detect the ions and generate a mass spectrum.
-
Analyze the spectrum to identify the molecular ion and characteristic fragment ions.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the types of chemical bonds present in a molecule.[17][18] For 1-Ethyl-2-propylcyclohexane, the IR spectrum will be characterized by:
-
C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexane ring and alkyl chains, typically in the range of 2850-3000 cm⁻¹.
-
C-H bending vibrations in the region of 1350-1470 cm⁻¹.
Protocol Outline:
-
Prepare the sample, either as a thin liquid film between salt plates (e.g., NaCl or KBr) or dissolved in a suitable solvent.
-
Place the sample in an IR spectrometer.
-
Acquire the IR spectrum.
-
Analyze the spectrum to identify the characteristic absorption bands corresponding to the functional groups present.
Visualizations
Caption: Classification of the properties of 1-Ethyl-2-propylcyclohexane.
Caption: General experimental workflow for the characterization of 1-Ethyl-2-propylcyclohexane.
References
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- 5. mdpi.com [mdpi.com]
- 6. Alkanes & Cycloalkanes [www2.chemistry.msu.edu]
- 7. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]
- 8. ruishuangchemical.com [ruishuangchemical.com]
- 9. Pyrolysis of Cyclohexane and 1-Hexene at High Temperatures and Pressures—A Photoionization Mass Spectrometry Study (Journal Article) | OSTI.GOV [osti.gov]
- 10. The pyrolysis of cyclic hydrocarbons. Part 1. 1,4-Dimethylcyclohexane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 12. onepetro.org [onepetro.org]
- 13. researchgate.net [researchgate.net]
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- 18. Infrared Spectroscopy [www2.chemistry.msu.edu]
